(E)-N-(2-Methoxyphenyl)-1-(2-nitrophenyl)methanimine
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Overview
Description
N-(2-Nitrobenzylidene)-O-Anisidine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its unique structural features, which include a nitro group attached to a benzylidene moiety and an anisidine group. The compound’s molecular formula is C14H12N2O3, and it has a molecular weight of 256.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Nitrobenzylidene)-O-Anisidine can be synthesized through the condensation reaction between 2-nitrobenzaldehyde and O-anisidine. The reaction typically occurs in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization .
Industrial Production Methods
Industrial production of N-(2-Nitrobenzylidene)-O-Anisidine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
N-(2-Nitrobenzylidene)-O-Anisidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-(2-aminobenzylidene)-O-anisidine.
Oxidation: Formation of nitroso derivatives or other oxidized products.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(2-Nitrobenzylidene)-O-Anisidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(2-Nitrobenzylidene)-O-Anisidine involves its ability to form stable complexes with metal ions through coordination bonds. The compound’s nitro and anisidine groups provide sites for interaction with metal ions, leading to the formation of stable chelates. These metal complexes can exhibit various biological activities, such as antimicrobial and antioxidant effects, by interacting with cellular targets and disrupting essential biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Nitrobenzylidene)-M-Anisidine
- N-(2-Nitrobenzylidene)aniline
- N-(2-Nitrobenzylidene)dodecanehydrazide
Uniqueness
N-(2-Nitrobenzylidene)-O-Anisidine is unique due to the presence of both nitro and anisidine groups, which provide distinct chemical reactivity and coordination properties. Compared to similar compounds, it offers a unique combination of electronic and steric effects, making it valuable in various applications, including coordination chemistry and material science .
Properties
CAS No. |
17064-83-4 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-1-(2-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16(17)18/h2-10H,1H3 |
InChI Key |
QINSACZBFMKYFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=CC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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